molecular formula C11H16N2O3 B7587213 2-amino-N-(2,2-dimethoxyethyl)benzamide

2-amino-N-(2,2-dimethoxyethyl)benzamide

Cat. No.: B7587213
M. Wt: 224.26 g/mol
InChI Key: UCSJGCKMJAXWKK-UHFFFAOYSA-N
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Description

2-Amino-N-(2,2-dimethoxyethyl)benzamide is a benzamide derivative featuring a 2-amino-benzoyl core substituted with a 2,2-dimethoxyethyl group at the amide nitrogen. The dimethoxyethyl moiety enhances solubility and modulates electronic properties, making it a candidate for metal-catalyzed reactions and biological targeting .

Properties

IUPAC Name

2-amino-N-(2,2-dimethoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSJGCKMJAXWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzamide scaffold is widely modified to tune reactivity, solubility, and bioactivity. Below is a comparative analysis of key analogues:

Compound Name Substituent on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol) Reference
2-Amino-N-(2,2-dimethoxyethyl)benzamide 2,2-dimethoxyethyl -OCH3, ether ~254.3
2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (Compound 10) 3,4-dimethoxyphenethyl -OCH3, aromatic methoxy ~330.4
2-Amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide 2-methoxyphenyl, 4-nitrophenylsulfonyl -OCH3, -SO2-, -NO2 ~443.4
2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide 3-(trifluoromethyl)phenyl -CF3 ~280.2
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl -OH, -CH3 ~221.3

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyethyl group in the target compound provides electron-donating effects, enhancing solubility in polar solvents. In contrast, the -CF3 group in is electron-withdrawing, increasing stability but reducing solubility .
  • Bioactivity Modulation : The sulfonyl and nitro groups in improve HIV-1 Vif inhibitory activity by enhancing target binding affinity . The hydroxy group in facilitates hydrogen bonding, critical for directing metal-catalyzed C–H functionalization .

Physicochemical Properties

  • Solubility: The dimethoxyethyl group in the target compound improves water solubility compared to lipophilic analogues like 2-amino-N-(3-trifluoromethylphenyl)benzamide .
  • Thermal Stability : Methoxy-substituted derivatives (e.g., Compound 10) exhibit higher melting points (>200°C) due to crystalline packing enhanced by aromatic methoxy groups .

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